

SPC839: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: SPC 839

Cat. No.: B1681060

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Abstract

SPC839 is a potent, orally active small molecule inhibitor of Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) mediated transcriptional activation. With a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range, SPC839 presents a compelling candidate for the development of therapeutics targeting inflammatory diseases and other conditions driven by dysregulated AP-1 and NF-κB signaling. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of SPC839, intended for researchers, scientists, and professionals in the field of drug development. Detailed experimental methodologies and visualizations of the relevant signaling pathways are included to facilitate further investigation and application of this compound.

Chemical Structure and Properties

SPC839 is a complex heterocyclic molecule. Its structure and key chemical properties are summarized below.

Table 1: Chemical and Physical Properties of SPC839

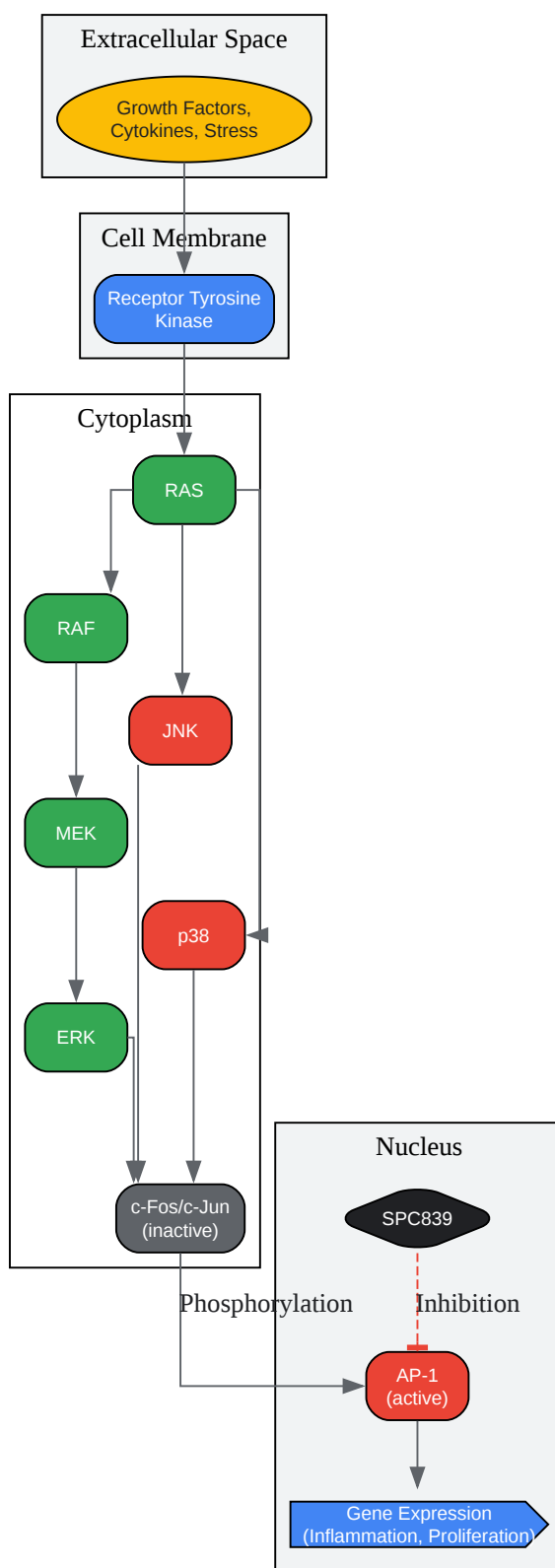
Property	Value	Source
IUPAC Name	1-((2-(4-methoxy-2-(thiophen-2-yl)quinazolin-8-yl)hydrazono)ethyl)-3-methyl-1H-pyrrol-2(5H)-one	Generated from structure
Molecular Formula	C ₁₈ H ₁₄ N ₄ O ₃ S	[1]
Molecular Weight	382.40 g/mol	Calculated from formula
CAS Number	219773-55-4	[1]
SMILES	<chem>O=C(C(C)=C1)N(NC2=C(C(OC)=CC=C3)C3=NC(C4=CC=C(S4)=N2)C1=O</chem>	[1]
Appearance	White to off-white solid	[1]
Solubility	Soluble in DMSO (100 mg/mL)	[1]
Storage	Powder: -20°C for 3 years. In solvent (-80°C): 6 months	[1]

Mechanism of Action

SPC839 functions as a dual inhibitor of the AP-1 and NF-κB transcription factors. These transcription factors are critical regulators of gene expression involved in inflammatory responses, immune function, cell proliferation, and apoptosis.[2] By inhibiting the transcriptional activation mediated by AP-1 and NF-κB, SPC839 can effectively modulate the expression of a wide range of pro-inflammatory cytokines and other downstream targets. The reported IC50 value for this inhibition is 0.008 μM.[1]

AP-1 Signaling Pathway

The Activator Protein-1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress.[3] The activity of AP-1 is primarily controlled by the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

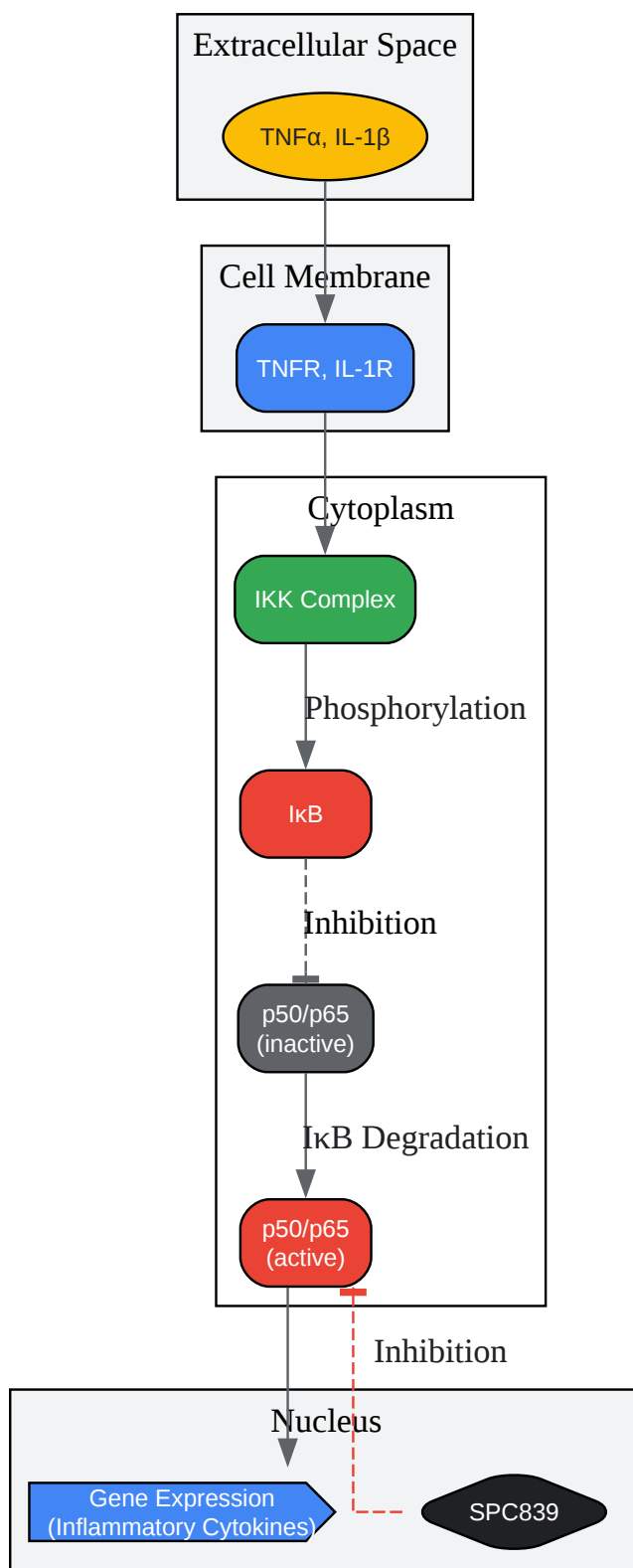


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Caption: AP-1 Signaling Pathway and Inhibition by SPC839.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a crucial role in regulating the immune response to infection and inflammation.^[4] The canonical NF-κB pathway is activated by pro-inflammatory cytokines such as TNFα and IL-1β.



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Caption: NF- κ B Signaling Pathway and Inhibition by SPC839.

In Vivo Efficacy

The anti-inflammatory potential of SPC839 has been demonstrated in a preclinical model of rheumatoid arthritis.

Table 2: In Vivo Activity of SPC839

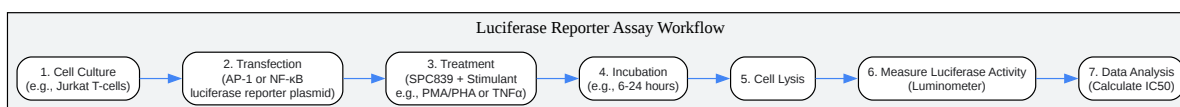
Model	Species	Dose	Administration	Duration	Result	Source
Adjuvant-Induced Arthritis	Rat	30 mg/kg	Oral (p.o.)	21 days	65% reduction in uninjected foot swelling	[1]

Experimental Protocols

The following sections describe representative protocols for the key experiments cited in this guide. These are based on established methodologies and should be adapted as needed for specific experimental designs.

AP-1/NF- κ B Luciferase Reporter Assay

This protocol describes a method to quantify the inhibitory activity of SPC839 on AP-1 and NF- κ B signaling pathways using a luciferase reporter assay.



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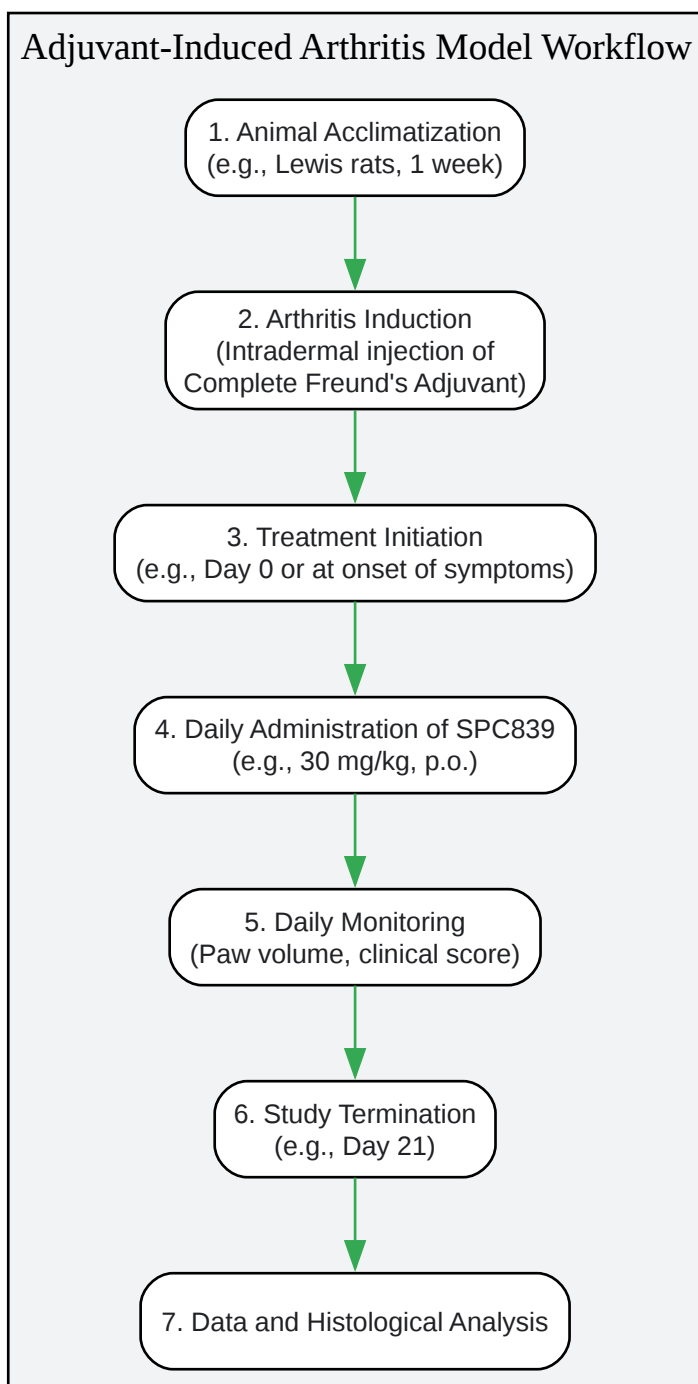
Caption: Workflow for AP-1/NF- κ B Luciferase Reporter Assay.

Methodology:

- **Cell Culture:** Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- **Transfection:** Cells are transiently transfected with a luciferase reporter plasmid containing AP-1 or NF- κ B response elements using a suitable transfection reagent (e.g., Lipofectamine). A constitutively expressing Renilla luciferase plasmid is co-transfected as an internal control for transfection efficiency.
- **Treatment:** After 24 hours, transfected cells are pre-incubated with varying concentrations of SPC839 (or vehicle control) for 1 hour. Subsequently, cells are stimulated with an appropriate agonist to activate the respective pathway (e.g., Phorbol 12-myristate 13-acetate (PMA) and Phytohemagglutinin (PHA) for AP-1; Tumor Necrosis Factor- α (TNF α) for NF- κ B).
- **Incubation:** Cells are incubated for an additional 6-24 hours to allow for luciferase gene expression.
- **Cell Lysis:** The cells are washed with PBS and lysed using a passive lysis buffer.
- **Luminometry:** Luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay reagent kit. Firefly luciferase activity is normalized to the Renilla luciferase activity.
- **Data Analysis:** The percentage of inhibition is calculated relative to the stimulated vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the SPC839 concentration and fitting the data to a sigmoidal dose-response curve.

Adjuvant-Induced Arthritis (AIA) in Rats

This protocol outlines a standard procedure for inducing arthritis in rats and evaluating the therapeutic efficacy of SPC839.



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Caption: Workflow for Adjuvant-Induced Arthritis Rat Model.

Methodology:

- **Animals:** Male Lewis rats (6-8 weeks old) are commonly used for this model due to their susceptibility to AIA. Animals are acclimatized for at least one week before the start of the experiment.
- **Induction of Arthritis:** On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA), containing heat-killed *Mycobacterium tuberculosis*, into the base of the tail or a hind paw.
- **Treatment:** SPC839 is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) at a dose of 30 mg/kg once daily, starting from day 0 and continuing for 21 days. A vehicle control group and a positive control group (e.g., methotrexate) are included.
- **Assessment of Arthritis:** The severity of arthritis is assessed daily by measuring the volume of the uninjected hind paw using a plethysmometer. A clinical arthritis score can also be assigned based on the degree of erythema and swelling in the paws.
- **Data Analysis:** The mean paw volume of each treatment group is plotted over time. The percentage of inhibition of paw swelling is calculated by comparing the paw volumes of the SPC839-treated group to the vehicle control group at the end of the study. Statistical significance is determined using an appropriate statistical test (e.g., ANOVA).

Conclusion

SPC839 is a promising preclinical candidate with potent inhibitory activity against the AP-1 and NF- κ B signaling pathways. Its demonstrated efficacy in a relevant in vivo model of inflammatory arthritis highlights its potential for the development of novel therapeutics. The information provided in this technical guide serves as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic applications of SPC839.

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